

# Spectroscopic Profile of 3-Cyclohexene-1-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-Cyclohexene-1-carbonitrile

Cat. No.: B086777

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Cyclohexene-1-carbonitrile** (CAS No. 100-45-8), a versatile intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Executive Summary

**3-Cyclohexene-1-carbonitrile** is a cyclic nitrile with the molecular formula C<sub>7</sub>H<sub>9</sub>N and a molecular weight of 107.15 g/mol .<sup>[1]</sup> Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This document details the key spectroscopic features of **3-Cyclohexene-1-carbonitrile**, presenting the data in a clear and accessible format. Furthermore, it outlines the typical experimental protocols for obtaining such data, providing a valuable resource for laboratory practice.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

## <sup>1</sup>H NMR Data

The  $^1\text{H}$  NMR spectrum of **3-Cyclohexene-1-carbonitrile** exhibits distinct signals corresponding to the different types of protons in the molecule. The data presented in Table 1 was acquired in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Chemical Shift Data for **3-Cyclohexene-1-carbonitrile**

Chemical Shift (ppm)	Multiplicity	Assignment
5.751	m	Olefinic proton ( $\text{CH}=\text{CH}$ )
5.638	m	Olefinic proton ( $\text{CH}=\text{CH}$ )
2.836	m	Methine proton ( $\text{CH}-\text{CN}$ )
2.39	m	Allylic protons
2.31	m	Allylic protons
2.22	m	Aliphatic protons
2.11	m	Aliphatic protons
1.976	m	Aliphatic protons
1.882	m	Aliphatic protons

Data sourced from ChemicalBook.

## $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon skeleton of the molecule. Based on typical chemical shift ranges for similar structures, the expected chemical shifts for **3-Cyclohexene-1-carbonitrile** are summarized in Table 2.

Table 2: Estimated  $^{13}\text{C}$  NMR Chemical Shift Data for **3-Cyclohexene-1-carbonitrile**

Chemical Shift (ppm)	Carbon Type	Assignment
~127	sp <sup>2</sup>	Olefinic Carbon
~125	sp <sup>2</sup>	Olefinic Carbon
~122	sp <sup>3</sup>	Nitrile Carbon (C≡N)
~30-40	sp <sup>3</sup>	Methine Carbon (CH-CN)
~25-35	sp <sup>3</sup>	Allylic Carbons
~20-30	sp <sup>3</sup>	Aliphatic Carbons

## Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **3-Cyclohexene-1-carbonitrile** is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.

Data Acquisition: For a  $^1\text{H}$  NMR spectrum, a standard single-pulse experiment is usually sufficient. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each carbon atom. Key parameters include the pulse width (e.g., 90°), acquisition time, and relaxation delay.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Absorption Data

The IR spectrum of **3-Cyclohexene-1-carbonitrile** shows characteristic absorption bands for the alkene and nitrile functional groups. The key peaks are listed in Table 3.

Table 3: Key IR Absorption Bands for **3-Cyclohexene-1-carbonitrile**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3030	Medium	=C-H stretch (alkene)
~2930	Strong	C-H stretch (alkane)
~2245	Medium	C≡N stretch (nitrile)
~1650	Medium	C=C stretch (alkene)
~1440	Medium	CH <sub>2</sub> bend
~670	Strong	=C-H bend (cis-alkene)

## Experimental Protocol for IR Spectroscopy

Sample Preparation: For a liquid sample like **3-Cyclohexene-1-carbonitrile**, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution can be prepared using a suitable solvent that does not have interfering absorptions in the regions of interest.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty salt plates (or the solvent) is first recorded. Then, the spectrum of the sample is acquired. The instrument typically scans a range from 4000 to 400 cm<sup>-1</sup>. The final spectrum is usually presented as percent transmittance versus wavenumber.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.

## Mass Spectrometry Data

The mass spectrum of **3-Cyclohexene-1-carbonitrile** is characterized by a molecular ion peak and several fragment ions. The data is typically obtained using Gas Chromatography-Mass

Spectrometry (GC-MS) with electron ionization.

Table 4: Key Mass Spectrometry Data for **3-Cyclohexene-1-carbonitrile**

m/z	Relative Intensity	Assignment
107	Moderate	$[M]^+$ (Molecular Ion)
80	High	$[M - HCN]^+$
79	High	$[C_6H_7]^+$
54	Base Peak	$[C_4H_6]^+$ (from retro-Diels-Alder)
39	High	$[C_3H_3]^+$

Data interpreted from the NIST WebBook mass spectrum.

## Fragmentation Pattern

The fragmentation of **3-Cyclohexene-1-carbonitrile** under electron ionization is proposed to follow several key pathways. A significant fragmentation is the retro-Diels-Alder reaction of the cyclohexene ring, leading to the formation of 1,3-butadiene (m/z 54, the base peak) and acrylonitrile. Loss of a hydrogen cyanide (HCN) molecule from the molecular ion results in a fragment at m/z 80.

## Experimental Protocol for Mass Spectrometry

**Sample Introduction:** The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC), which separates the compound from any impurities. A dilute solution of the compound in a volatile solvent like dichloromethane or ether is injected into the GC.

**Ionization:** Electron Ionization (EI) is a common method used for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

**Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio. A detector then records the abundance of each ion.

# Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of **3-Cyclohexene-1-carbonitrile** and highlights the key atoms and bonds that give rise to the characteristic spectroscopic signals.

Caption: Key spectroscopic correlations for **3-Cyclohexene-1-carbonitrile**.

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## References

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